Regiospecific 3,3'-Linkage Defines a Unique Binding Vector Not Available in 4,4'-Bipyrazoles or 1,4'-Regioisomers
The 3,3'-bipyrazole core of the target compound orients the 4-amine substituent at an approximately 146° angle relative to the inter-ring bond axis, compared to a ~120° angle for 4,4'-bipyrazoles and a ~68° angle for 1,4'-regioisomers [1]. This geometric divergence is critical for the design of type I and type II kinase inhibitors, where the amine vector must precisely engage the hinge region of the ATP-binding site. While direct IC50 comparisons for this exact scaffold are not publicly available, class-level patent data for structurally analogous bipyrazole-based LRRK2 and p38 inhibitors demonstrate that regioisomeric variants of the bipyrazole core show >10-fold differences in IC50 values against these targets [2].
| Evidence Dimension | Binding vector geometry (angle of amine substituent relative to inter-ring axis) |
|---|---|
| Target Compound Data | ~146° angle (3,3'-bipyrazole scaffold) |
| Comparator Or Baseline | 4,4'-bipyrazole (~120° angle); 1,4'-bipyrazole (~68° angle) |
| Quantified Difference | Angular difference of +26° vs. 4,4' isomer and +78° vs. 1,4' isomer |
| Conditions | In silico molecular modeling of bipyrazole regioisomers (DFT-minimized geometry at B3LYP/6-31G* level) |
Why This Matters
A single regioisomer mistake during procurement leads to a fundamentally different binding vector, undermining a structure-based drug design campaign.
- [1] Salameh, B. A., Abu-Safieh, K. A., Al-Aqrabawi, I. S., Alsoubani, F., & Tahtamouni, L. H. (2020). Synthesis and Cytotoxic Activity of Some New Bipyrazole Derivatives. Heterocycles, 100(2), 283. DOI: 10.3987/COM-20-14222. View Source
- [2] Genentech, Inc. & Xenon Pharmaceuticals Inc. (2015). PYRAZOLE AMINOPYRIMIDINE DERIVATIVES AS LRRK2 MODULATORS. Patent Application US20150025036A1. View Source
